2,4-Dioxopiperidine-3-carboxylic acid
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Overview
Description
2,4-Dioxopiperidine-3-carboxylic acid is a heterocyclic compound with the molecular formula C6H7NO4. It is characterized by a piperidine ring substituted with two oxo groups at positions 2 and 4, and a carboxylic acid group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dioxopiperidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of a suitable amine with a dicarboxylic acid derivative under controlled conditions. For example, the cyclization of 3-aminopropanoic acid derivatives can yield the desired piperidine ring structure .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The exact methods can vary depending on the scale and desired application .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dioxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, leading to the formation of dihydroxy derivatives.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alcohols or amines in the presence of catalysts can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which can have different functional groups depending on the reaction conditions .
Scientific Research Applications
2,4-Dioxopiperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2,4-Dioxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The oxo groups and carboxylic acid moiety can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
1-Ethyl-6-oxopiperidine-3-carboxylic acid: This compound has a similar piperidine ring structure but with different substituents, leading to distinct chemical properties.
2,4-Dioxopiperidine-1-carboxylic acid tert-butyl ester: This ester derivative has different reactivity and applications compared to the parent acid.
Uniqueness: 2,4-Dioxopiperidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry .
Properties
IUPAC Name |
2,4-dioxopiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4/c8-3-1-2-7-5(9)4(3)6(10)11/h4H,1-2H2,(H,7,9)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLMBOMRQSIPHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(C1=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80665752 |
Source
|
Record name | 2,4-Dioxopiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80665752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220947-80-8 |
Source
|
Record name | 2,4-Dioxopiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80665752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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